molecular formula C8H10O B1436271 4-Ethylphenol-2,3,5,6-d4,OD CAS No. 340256-40-8

4-Ethylphenol-2,3,5,6-d4,OD

Cat. No. B1436271
M. Wt: 127.19 g/mol
InChI Key: HXDOZKJGKXYMEW-VZNXVBLTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethylphenol-2,3,5,6-d4,OD is a single-component organic standard that is used in GC, GC/MS, HPLC, LC/MS, and other analytical instrumentation . It is supplied in methanol and has an isotopic enrichment of 98 atom % D . The molecular formula is CH3CH2C6D4OD .

Scientific Research Applications

1. Removal of 4-Ethylphenol from Wine-like Model Solutions

  • Summary of Application: 4-Ethylphenol, when present in high concentrations in red wine, is responsible for the introduction of unpleasant aromas, which causes wine depreciation . The study presented concerns the performance of textural and chemical-modified activated carbons (ACs), produced from coconuts shells, in the treatment of spoiled wines .
  • Methods of Application: ACs were submitted to basic and acid treatment, by impregnation into solutions containing NaOH and HNO3, respectively . The ability of modified ACs to remove 4-Ethylphenol and 4-Ethylguaiacol, which cause the off-flavor known as “Brett character”, from wine-like solutions has been successfully achieved .

2. 4-Ethylphenol as a Potential Botanical Agrochemical Against Oomycetes

  • Summary of Application: 4-Ethylphenol, a volatile organic compound produced by disease-resistant soybean, is a potential botanical agrochemical against oomycetes . Oomycetes, represented by Phytophthora, are seriously harmful to agricultural production, resulting in a decline in grain quality and agricultural products and causing great economic losses .
  • Methods of Application: In this study, groups of volatile organic compounds (VOCs) from soybean plants inoculated with Phytophthora sojae, the causal agent of soybean root rot, were identified . 4-Ethylphenol was present among the identified VOCs and was induced in the incompatible interaction between the plants and the pathogen .
  • Results: 4-Ethylphenol inhibited the growth of P. sojae and Phytophthora nicotianae and had toxicity to sporangia formation and zoospore germination by destroying the pathogen cell membrane . It had a good control effect on soybean root rot and tobacco black shank in the safe concentration range . Furthermore, 4-Ethylphenol had a potent antifungal activity against three soil-borne phytopathogenic fungi .

3. Removal of 4-Ethylphenol and 4-Ethylguaiacol with Polyaniline-Based Compounds

  • Summary of Application: This study focuses on the removal of 4-Ethylphenol and 4-Ethylguaiacol, which are responsible for unpleasant aromas in red wine, using polyaniline-based compounds .

4. 4-Ethylphenol in Autism Research

  • Summary of Application: 4-Ethylphenol, a gut microbiome-derived metabolite, has been shown to modulate neurological health and function . High blood concentrations of host-modified 4-Ethylphenol, 4-ethylphenol sulfate [4EPS], are associated with an anxiety phenotype in autistic individuals .
  • Methods of Application: The study reviewed existing literature and discussed mechanisms that contribute to the influx from the gut microbiome, metabolism, and excretion of 4-Ethylphenol .

5. Removal of 4-Ethylphenol and 4-Ethylguaiacol with Polyaniline-Based Compounds

  • Summary of Application: This study focuses on the removal of 4-Ethylphenol and 4-Ethylguaiacol, which are responsible for unpleasant aromas in red wine, using polyaniline-based compounds .

6. 4-Ethylphenol in Autism Research

  • Summary of Application: 4-Ethylphenol, a gut microbiome-derived metabolite, has been shown to modulate neurological health and function . High blood concentrations of host-modified 4-Ethylphenol, 4-ethylphenol sulfate [4EPS], are associated with an anxiety phenotype in autistic individuals .
  • Methods of Application: The study reviewed existing literature and discussed mechanisms that contribute to the influx from the gut microbiome, metabolism, and excretion of 4-Ethylphenol .

Safety And Hazards

The safety data sheet for 4-Ethylphenol-2,3,5,6-d4,OD indicates that it is hazardous. It is toxic if inhaled and causes damage to organs . It is also classified as a corrosive substance .

properties

IUPAC Name

1,2,4,5-tetradeuterio-3-deuteriooxy-6-ethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O/c1-2-7-3-5-8(9)6-4-7/h3-6,9H,2H2,1H3/i3D,4D,5D,6D/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXDOZKJGKXYMEW-VZNXVBLTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1CC)[2H])[2H])O[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethylphenol-2,3,5,6-d4,OD

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Ethylphenol-2,3,5,6-d4,OD
Reactant of Route 2
4-Ethylphenol-2,3,5,6-d4,OD
Reactant of Route 3
4-Ethylphenol-2,3,5,6-d4,OD
Reactant of Route 4
Reactant of Route 4
4-Ethylphenol-2,3,5,6-d4,OD
Reactant of Route 5
4-Ethylphenol-2,3,5,6-d4,OD
Reactant of Route 6
Reactant of Route 6
4-Ethylphenol-2,3,5,6-d4,OD

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.